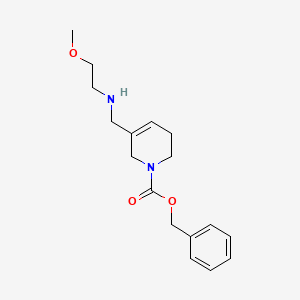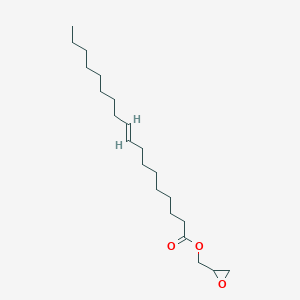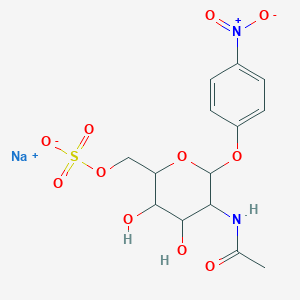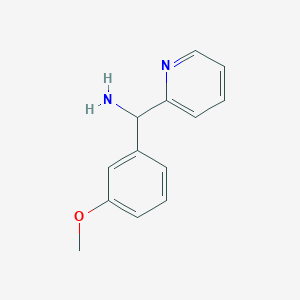amine](/img/structure/B12314497.png)
[2-(2-Aminoethoxy)ethyl](methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminoethoxy)ethylamine typically involves the reaction of 2-(2-aminoethoxy)ethanol with methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of 2-(2-Aminoethoxy)ethylamine involves large-scale chemical reactors where the reactants are combined and subjected to optimized reaction conditions. The process includes steps such as purification and distillation to obtain the final product with the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Aminoethoxy)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding .
Reduction: It can be reduced to form .
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various alkylated and acylated derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, 2-(2-Aminoethoxy)ethylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of various pharmaceuticals and agrochemicals .
Biology: The compound is used in biological research to study enzyme interactions and protein modifications . It is also employed in the development of bioconjugates for targeted drug delivery.
Mécanisme D'action
The mechanism of action of 2-(2-Aminoethoxy)ethylamine involves its interaction with molecular targets such as enzymes and receptors . The compound can modulate the activity of these targets, leading to various biological effects . The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor activation .
Comparaison Avec Des Composés Similaires
- 2-(2-Aminoethoxy)ethanol
- N-Methyl-2-aminoethanol
- 2-(2-Hydroxyethoxy)ethylamine
Comparison: Compared to similar compounds, 2-(2-Aminoethoxy)ethylamine exhibits unique properties such as higher stability and better solubility in various solvents. These characteristics make it more suitable for specific applications in pharmaceuticals and cosmetics .
Propriétés
Formule moléculaire |
C5H14N2O |
|---|---|
Poids moléculaire |
118.18 g/mol |
Nom IUPAC |
2-[2-(methylamino)ethoxy]ethanamine |
InChI |
InChI=1S/C5H14N2O/c1-7-3-5-8-4-2-6/h7H,2-6H2,1H3 |
Clé InChI |
ULTNASDLALGSJP-UHFFFAOYSA-N |
SMILES canonique |
CNCCOCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine](/img/structure/B12314415.png)
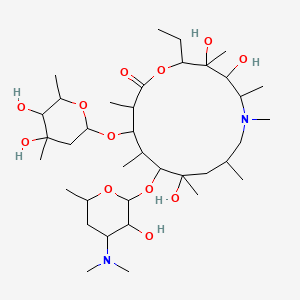
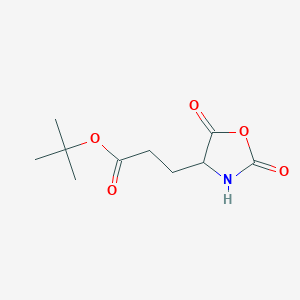
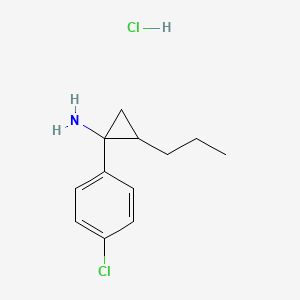
![4-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine](/img/structure/B12314443.png)

![Sodium 3-[(pyridin-4-yl)methoxy]pyridine-2-carboxylate](/img/structure/B12314451.png)
![2-(ethylamino)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12314452.png)
![rac-4-[(2R,3S)-3-(3-methyl-1,2,4-oxadiazol-5-yl)oxan-2-yl]piperidine, trans](/img/structure/B12314459.png)
